2,6-Dimethyl-3,4-dihydropyran-2-carboxylic acid
Description
Properties
IUPAC Name |
2,6-dimethyl-3,4-dihydropyran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-6-4-3-5-8(2,11-6)7(9)10/h4H,3,5H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUHOXYGLAVZDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(O1)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3,4-dihydropyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of N-heterocyclic carbenes (NHCs) as organocatalysts, which facilitate the formation of the dihydropyran ring through [4+2]- and [3+3]-type cycloadditions . These reactions often require specific substrates and catalysts, and the conditions are optimized to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve the dehydration of tetrahydrofurfuryl alcohol over alumina at elevated temperatures (300–400 °C) . This method is scalable and can produce significant quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-3,4-dihydropyran-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-OH) are employed under various conditions to achieve desired substitutions.
Major Products Formed:
Scientific Research Applications
Synthesis and Reactivity
The synthesis of 2,6-dimethyl-3,4-dihydropyran-2-carboxylic acid often involves the use of organocatalytic methods. Recent advancements have demonstrated efficient pathways using N-heterocyclic carbenes (NHCs) to produce high yields of this compound along with its derivatives .
Applications in Organic Synthesis
- Building Block for Complex Molecules :
- Synthesis of Dihydropyran Derivatives :
- Polymer Chemistry :
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the use of this compound as a key intermediate in synthesizing compounds with anticancer properties. The synthesis involved multiple steps where this acid was reacted with various electrophiles to yield target molecules that exhibited significant cytotoxicity against cancer cell lines .
Case Study 2: Development of Drug Candidates
Research highlighted the compound's role in synthesizing drug candidates targeting metabolic diseases. Through organocatalytic reactions, high yields of specific dihydropyran derivatives were achieved, which showed promising activity as dual PPARγ/GR modulators .
Data Tables
Mechanism of Action
The mechanism by which 2,6-Dimethyl-3,4-dihydropyran-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its role in biological systems and potential therapeutic applications .
Comparison with Similar Compounds
Key Observations:
Ring Type and Aromaticity: The dihydropyran ring is non-aromatic and oxygen-containing, leading to reduced planarity compared to aromatic pyridine or pyrimidine derivatives. This impacts electronic properties (e.g., dipole moments) and reactivity in cycloaddition or electrophilic substitution reactions. Dihydropyridine (Hantzsch ester) is a nitrogen-containing, partially saturated ring with redox-active properties, enabling roles in NADH-like hydrogen transfer .
Ester groups in Hantzsch derivatives improve lipophilicity, favoring membrane permeability in drug design .
Pyridine-2,6-dicarboxylic acid’s dual -COOH groups enable chelation of metal ions, widely exploited in supramolecular chemistry .
Comparative Physicochemical Properties
- Melting Points : Carboxylic acids (e.g., pyridine-2,6-dicarboxylic acid) typically exhibit higher melting points (>200°C) due to hydrogen bonding, whereas esters (e.g., Hantzsch ester, 176–183°C ) have lower values.
- Solubility : Carboxylic acids are more water-soluble than esters, aligning with their use in aqueous-phase reactions.
Biological Activity
2,6-Dimethyl-3,4-dihydropyran-2-carboxylic acid (DMDHP) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antiviral, and anticancer effects, as well as its mechanisms of action. The synthesis methods and chemical reactivity of DMDHP are also discussed to provide a comprehensive overview.
Chemical Structure and Synthesis
DMDHP is characterized by a dihydropyran ring with two methyl groups at the 2 and 6 positions and a carboxylic acid group at the 2 position. The synthesis typically involves cyclization reactions using N-heterocyclic carbenes as organocatalysts, allowing for efficient formation under mild conditions.
Antimicrobial Properties
Recent studies have indicated that DMDHP and its derivatives exhibit significant antimicrobial activity. Research has shown that DMDHP can inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Antiviral Effects
DMDHP has been explored for its antiviral properties, particularly against viruses such as influenza and coronaviruses. It is believed to inhibit viral replication by interfering with viral entry into host cells and modulating immune responses. In vitro studies have demonstrated that DMDHP can reduce viral load in infected cell cultures .
Anticancer Activity
The compound has also shown promise in cancer research. In vitro assays revealed that DMDHP exhibits cytotoxic effects against several cancer cell lines, including prostate cancer (PC-3) and breast cancer (MDA-MB-231) cells. The proposed mechanism involves induction of apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and activation of caspases .
The biological activity of DMDHP is attributed to its ability to interact with specific molecular targets:
- Cell Membrane Disruption : DMDHP can insert into bacterial membranes, causing structural changes that lead to cell lysis.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication or cancer cell metabolism.
- Apoptosis Induction : By triggering mitochondrial pathways, DMDHP promotes programmed cell death in cancer cells.
Case Studies
Research Applications
DMDHP serves as a valuable building block in organic synthesis and medicinal chemistry. Its derivatives are being investigated for their potential use in developing new therapeutic agents targeting bacterial infections, viral diseases, and cancer.
Q & A
Q. What are the established synthetic routes for 2,6-Dimethyl-3,4-dihydropyran-2-carboxylic acid, and how can reaction conditions be optimized?
The synthesis of dihydropyran carboxylic acids typically involves cyclocondensation reactions. For example, analogous compounds like triazolothiadiazine derivatives are synthesized via refluxing intermediates (e.g., hydrazine-carbothioamide) with acetic acid, followed by purification via recrystallization . Optimization includes adjusting catalyst concentrations (e.g., Lewis acids), solvent polarity (e.g., ethanol or DMF), and reaction time (12-24 hours). Monitoring by TLC or HPLC ensures completion .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- NMR Spectroscopy : and NMR to confirm substituent positions and ring conformation (e.g., dihydropyran protons appear as multiplet signals between δ 4.0–5.5 ppm) .
- IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm) and O-H stretches (~2500–3000 cm) .
- HPLC/MS : For purity assessment (>95%) and molecular ion detection .
Q. What are the stability considerations for storage and handling?
Dihydropyran derivatives are sensitive to moisture and light. Store under inert gas (N) at –20°C in amber vials. Stability tests (e.g., accelerated degradation studies at 40°C/75% RH for 4 weeks) can assess hydrolytic susceptibility of the lactone ring .
Q. What solvents are compatible for experimental use with this compound?
Polar aprotic solvents (DMF, DMSO) enhance solubility for reactions, while ethanol/water mixtures are ideal for recrystallization. Avoid chlorinated solvents (e.g., DCM) due to potential ring-opening reactions .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing enantiopure derivatives be addressed?
Chiral resolution via diastereomeric salt formation (e.g., using (+)- or (–)-camphorsulfonic acid) or asymmetric catalysis (e.g., Jacobsen’s catalyst) can isolate enantiomers. X-ray crystallography validates absolute configuration .
Q. What catalytic applications does this compound have in heterocyclic synthesis?
The carboxylic acid group facilitates ring-opening reactions to generate intermediates for fused heterocycles. For example, coupling with hydrazines or thioureas under Pd catalysis yields triazolothiadiazines .
Q. What computational modeling approaches are recommended for predicting reactivity?
DFT calculations (e.g., B3LYP/6-31G*) model ring strain, charge distribution, and transition states. MD simulations predict solvent interactions and stability .
Q. How should contradictory data in reaction mechanism studies be resolved?
Contradictions (e.g., competing pathways in cyclization) require kinetic isotope effects (KIE) studies and trapping of intermediates (e.g., using TEMPO). Cross-referencing with analogous systems (e.g., dihydropyridine carboxylates) clarifies mechanistic ambiguities .
Q. What strategies evaluate the compound’s biological activity in pharmacological research?
Q. How can this compound serve as a chiral building block in medicinal chemistry?
The dihydropyran ring’s rigidity and stereogenic centers enable synthesis of prostaglandin analogs or antiviral agents. Protecting group strategies (e.g., tert-butyl esters) preserve chirality during functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
